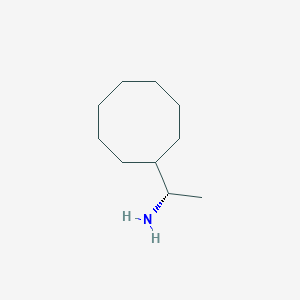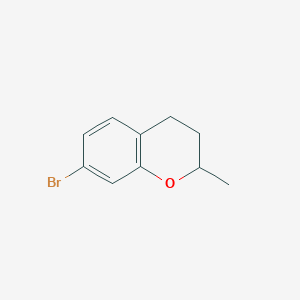
7-Bromo-2-methylchromane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-methylchromane is an organic compound with the molecular formula C10H11BrO. It is a derivative of chromane, where a bromine atom is substituted at the 7th position and a methyl group at the 2nd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methylchromane typically involves the bromination of 2-methylchromane. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the chromane ring. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the 7th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromo-2-methylchromane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-methylchromane.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 7-bromo-2-methylchromanone.
Reduction: Formation of 2-methylchromane.
Substitution: Formation of 7-substituted-2-methylchromane derivatives.
Aplicaciones Científicas De Investigación
7-Bromo-2-methylchromane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2-methylchromane involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromine atom can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions. Pathways involved may include modulation of signal transduction and metabolic processes .
Comparación Con Compuestos Similares
2-Methylchromane: Lacks the bromine substitution, resulting in different reactivity and biological activity.
7-Bromo-2-methylchromanone: An oxidized form with distinct chemical properties.
7-Bromo-2-methylquinoline: Contains a nitrogen atom in the ring, leading to different electronic and steric effects.
Uniqueness: 7-Bromo-2-methylchromane is unique due to the presence of both a bromine atom and a methyl group, which confer specific reactivity patterns and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile scaffold in synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C10H11BrO |
|---|---|
Peso molecular |
227.10 g/mol |
Nombre IUPAC |
7-bromo-2-methyl-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C10H11BrO/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h4-7H,2-3H2,1H3 |
Clave InChI |
INMVXXNDMQTHTH-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C(O1)C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


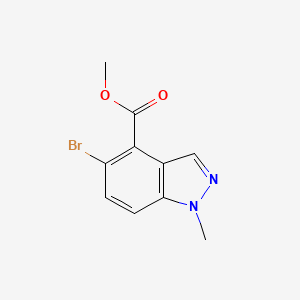
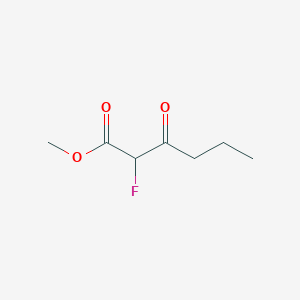

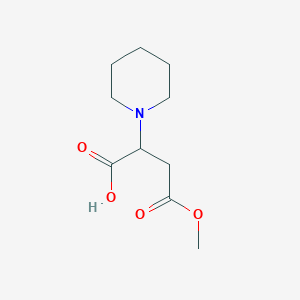
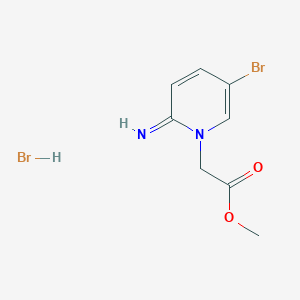

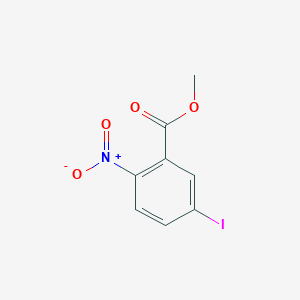
![2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid](/img/structure/B13029154.png)
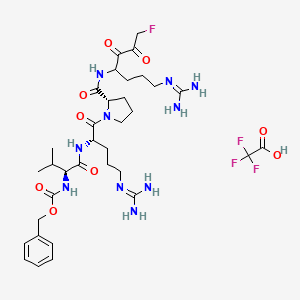
![2-Pyrazolo[1,5-a]pyrimidin-7-ylmorpholine](/img/structure/B13029161.png)
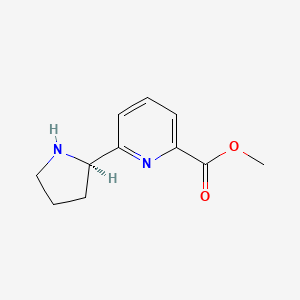
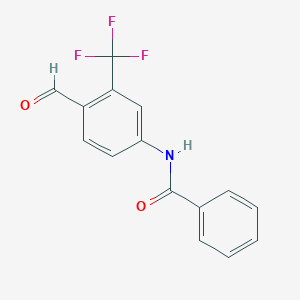
![(3R,3aR,4aR,5R,6R,8aR,9aR)-3-[(dimethylamino)methyl]-6-hydroxy-8a-methylspiro[3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-5,2'-oxirane]-2-one;(E)-but-2-enedioic acid](/img/structure/B13029191.png)
